![molecular formula C10H18O2S B14434473 3,3'-[Sulfanediylbis(methylene)]di(butan-2-one) CAS No. 75987-85-8](/img/structure/B14434473.png)
3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is an organic compound with the molecular formula C10H18O2S It is characterized by the presence of a sulfanediyl group (-S-) linking two butan-2-one moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) typically involves the reaction of butan-2-one with a sulfanediyl precursor. One common method is the condensation reaction between butan-2-one and a sulfanediyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanediyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted products.
Applications De Recherche Scientifique
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfanediyl group can also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[Sulfanediylbis(methylene)]dinonan-2-ol: Similar structure but with longer carbon chains.
3,3’-[Sulfanediylbis(methylene)]di(pentan-2-one): Similar structure with different alkyl groups.
Uniqueness
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its versatility makes it valuable in multiple research and industrial applications.
Propriétés
Numéro CAS |
75987-85-8 |
|---|---|
Formule moléculaire |
C10H18O2S |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
3-methyl-4-(2-methyl-3-oxobutyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H18O2S/c1-7(9(3)11)5-13-6-8(2)10(4)12/h7-8H,5-6H2,1-4H3 |
Clé InChI |
YTNKINVCQDJXHF-UHFFFAOYSA-N |
SMILES canonique |
CC(CSCC(C)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


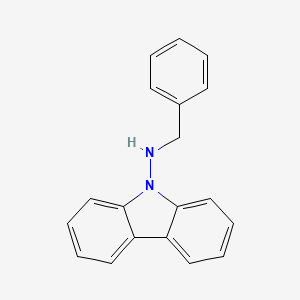
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
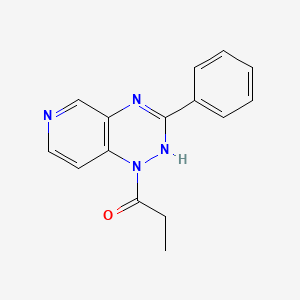
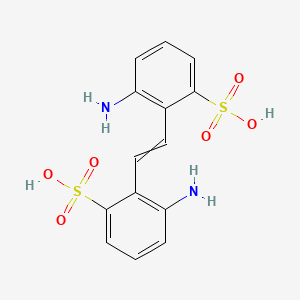

![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
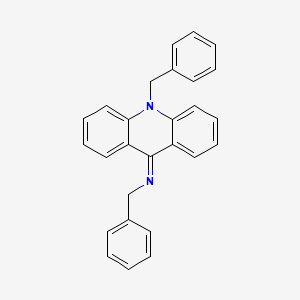
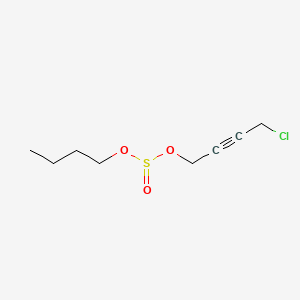

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)


![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
